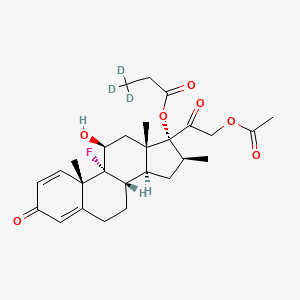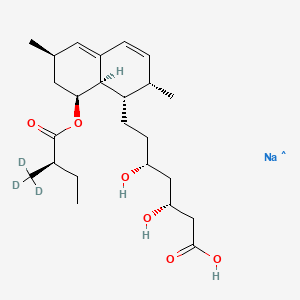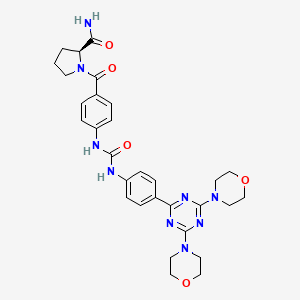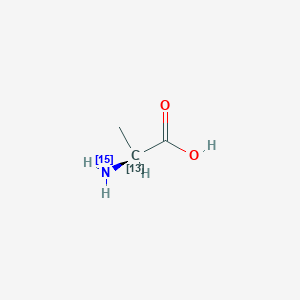
(2S)-2-(15N)azanyl(213C)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(15N)azanyl(213C)propanoic acid is a compound of significant interest in various scientific fields due to its unique isotopic labeling. This compound is a derivative of propanoic acid, where the nitrogen and carbon atoms are isotopically labeled with (^{15})N and (^{13})C, respectively. Such isotopic labeling is crucial for tracing and studying metabolic pathways, reaction mechanisms, and molecular interactions in both chemical and biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(15N)azanyl(213C)propanoic acid typically involves the incorporation of isotopically labeled precursors. One common method is the use of (^{15})N-labeled ammonia and (^{13})C-labeled acetic acid in a series of reactions that lead to the formation of the desired compound. The reaction conditions often include controlled temperatures and pH levels to ensure the selective incorporation of the isotopes.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound requires advanced techniques to ensure high purity and yield. Methods such as continuous flow synthesis and the use of specialized reactors are employed to scale up the production while maintaining the isotopic integrity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(15N)azanyl(213C)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(2S)-2-(15N)azanyl(213C)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in understanding metabolic processes and protein synthesis.
Medicine: Utilized in metabolic studies and drug development to track the distribution and interaction of compounds within the body.
Industry: Employed in the production of labeled compounds for research and development purposes.
Mécanisme D'action
The mechanism of action of (2S)-2-(15N)azanyl(213C)propanoic acid involves its incorporation into metabolic pathways where it can be traced using spectroscopic techniques. The isotopic labels allow for precise tracking of the compound’s interactions and transformations within biological systems. Molecular targets include enzymes and proteins involved in metabolic processes, where the compound can provide insights into the dynamics and kinetics of these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-aminopropanoic acid: The non-labeled version of the compound.
(2S)-2-(15N)azanylpropanoic acid: Labeled only with (^{15})N.
(2S)-2-(213C)propanoic acid: Labeled only with (^{13})C.
Uniqueness
(2S)-2-(15N)azanyl(213C)propanoic acid is unique due to its dual isotopic labeling, which provides a more comprehensive tool for studying complex systems. The combination of (^{15})N and (^{13})C labels allows for simultaneous tracking of nitrogen and carbon atoms, offering detailed insights into molecular interactions and transformations.
This compound’s versatility and precision make it an invaluable resource in various scientific disciplines, contributing to advancements in research and technology.
Propriétés
Formule moléculaire |
C3H7NO2 |
|---|---|
Poids moléculaire |
91.08 g/mol |
Nom IUPAC |
(2S)-2-(15N)azanyl(213C)propanoic acid |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i2+1,4+1 |
Clé InChI |
QNAYBMKLOCPYGJ-CJQZVISGSA-N |
SMILES isomérique |
C[13C@@H](C(=O)O)[15NH2] |
SMILES canonique |
CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


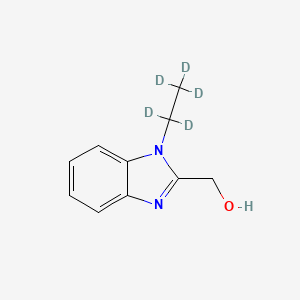
![methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate](/img/structure/B12419779.png)


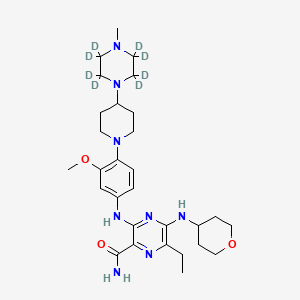
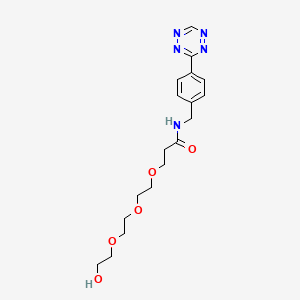

![2-methylpropanoyloxymethyl (2R)-4-[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazoline-2-carbonyl]-2-methylpiperazine-1-carboxylate](/img/structure/B12419818.png)
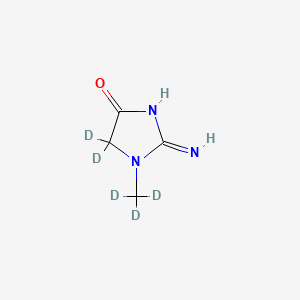
![2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B12419822.png)
